molecular formula C7H11NO2 B1516647 methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate

methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B1516647
M. Wt: 141.17 g/mol
InChI Key: LZKGHFYTMJOLSL-CAHLUQPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,5S)-2-azabicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a gold-catalyzed asymmetric cyclopropanation of unactivated olefins with sulfonium ylides in the presence of a bimetallic catalyst with a novel dimeric TADDOL-phosphoramidite ligand .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure allows it to act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biological pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This configuration provides distinct chemical and biological properties compared to other similar compounds, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-6(9)7-4-5(7)2-3-8-7/h5,8H,2-4H2,1H3/t5-,7+/m0/s1

InChI Key

LZKGHFYTMJOLSL-CAHLUQPWSA-N

Isomeric SMILES

COC(=O)[C@@]12C[C@@H]1CCN2

Canonical SMILES

COC(=O)C12CC1CCN2

Origin of Product

United States

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